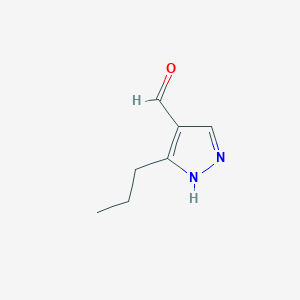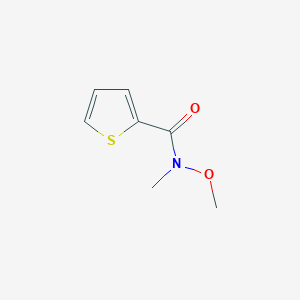
3-Propil-1H-Pirazol-4-Carbaldehído
Descripción general
Descripción
3-Propyl-1H-Pyrazole-4-Carbaldehyde (3PPC) is a chemical compound with a distinct structure that has been studied extensively over the past decade. It is a member of the pyrazole family, which is a group of heterocyclic compounds containing five-membered rings of nitrogen atoms. This molecule has been demonstrated to possess a wide range of biological activities, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos
Los derivados de pirazol se han estudiado ampliamente por sus propiedades anticancerígenas. El anillo de pirazol es un motivo común en muchos compuestos farmacológicamente activos, y las modificaciones a esta estructura central, como en 3-Propil-1H-Pirazol-4-Carbaldehído, pueden conducir a potentes agentes anticancerígenos. Los investigadores están explorando su eficacia en la inhibición del crecimiento de las células cancerosas y la inducción de la apoptosis .
Agroquímica: Desarrollo de Pesticidas
En la agroquímica, los derivados de pirazol se utilizan en la síntesis de pesticidas. Su capacidad para interrumpir las vías biológicas en las plagas los hace valiosos para proteger los cultivos. This compound podría ser un precursor en el desarrollo de nuevos pesticidas con perfiles de seguridad y eficacia mejorados .
Química de Coordinación: Síntesis de Ligandos
Este compuesto puede actuar como un ligando en la química de coordinación, formando complejos con varios metales. Estos complejos se pueden utilizar en catálisis, ciencia de materiales y como modelos para sistemas biológicos. Los átomos de nitrógeno del grupo pirazol ofrecen sitios para la coordinación metálica, que se pueden explotar en la síntesis de marcos metal-orgánicos (MOF) y otros compuestos de coordinación .
Química Organometálica: Diseño de Catalizadores
En química organometálica, This compound se puede utilizar para crear complejos organometálicos que sirven como catalizadores en diversas reacciones químicas. Estos catalizadores pueden mejorar las velocidades de reacción, la selectividad y el rendimiento, haciéndolos cruciales para los procesos industriales .
Descubrimiento de Medicamentos: Inhibidores Enzimáticos
El núcleo de pirazol es una característica clave en muchos inhibidores enzimáticos. Modificar el anillo de pirazol, como se ve en This compound, puede conducir al desarrollo de nuevos fármacos que se dirigen a enzimas específicas involucradas en las vías de la enfermedad, como las quinasas en el cáncer o las proteasas en las infecciones virales .
Química Verde: Síntesis Sin Solvente
El impacto ambiental de la síntesis química es una preocupación creciente. Los derivados de pirazol como This compound se pueden sintetizar utilizando principios de química verde, como condiciones sin solvente o reacciones asistidas por microondas, reduciendo la huella ecológica de la fabricación química .
Química Analítica: Agentes Cromóforos
Los derivados de pirazol pueden actuar como agentes cromóforos en la química analítica. Se pueden utilizar en el desarrollo de nuevos colorantes e indicadores para diversas técnicas analíticas, incluida la espectroscopia UV-Vis y los ensayos basados en fluorescencia .
Neurofarmacología: Propiedades Neuroprotectoras
La investigación sobre enfermedades neurodegenerativas ha destacado el potencial de los derivados de pirazol como agentes neuroprotectores. This compound puede desempeñar un papel en el desarrollo de tratamientos que protegen las células neuronales del daño o la degeneración .
Direcciones Futuras
The future directions for “3-Propyl-1H-Pyrazole-4-Carbaldehyde” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Mecanismo De Acción
Target of Action
The primary targets of 3-Propyl-1H-Pyrazole-4-Carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
3-Propyl-1H-Pyrazole-4-Carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular functions . For instance, it can interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological processes . Additionally, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Furthermore, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can affect the expression of genes involved in inflammatory responses and apoptosis, leading to changes in cell survival and proliferation . Its impact on cellular metabolism includes alterations in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Propyl-1H-Pyrazole-4-Carbaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, affecting neurotransmitter levels and signaling . Additionally, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Propyl-1H-Pyrazole-4-Carbaldehyde in laboratory settings are important factors to consider. Over time, this compound can undergo chemical changes that affect its activity and efficacy . Studies have shown that 3-Propyl-1H-Pyrazole-4-Carbaldehyde remains stable under certain conditions, but its degradation can be accelerated by factors such as light, temperature, and pH . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels . These findings highlight the importance of dose optimization in therapeutic applications of 3-Propyl-1H-Pyrazole-4-Carbaldehyde.
Metabolic Pathways
3-Propyl-1H-Pyrazole-4-Carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes such as cytochrome P450, which plays a key role in drug metabolism and detoxification . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, leading to changes in cellular energy production and biosynthesis . Understanding these interactions is crucial for elucidating the metabolic fate of 3-Propyl-1H-Pyrazole-4-Carbaldehyde and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Propyl-1H-Pyrazole-4-Carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a critical role in determining the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
The subcellular localization of 3-Propyl-1H-Pyrazole-4-Carbaldehyde is influenced by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, 3-Propyl-1H-Pyrazole-4-Carbaldehyde may localize to the mitochondria, affecting energy production and apoptosis . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-propyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWZBRGCLHKEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375181 | |
| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-23-1 | |
| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)









![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)



